![molecular formula C24H24O2 B14748109 1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene CAS No. 4870-89-7](/img/structure/B14748109.png)
1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene is an organic compound with the molecular formula C24H24O2
Métodos De Preparación
The synthesis of 1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene involves several steps. One common method includes the reaction of 4-bromo-1-butyne with 4-hydroxybenzaldehyde to form an intermediate, which is then subjected to further reactions to introduce the prop-2-ynoxy groups and the hex-3-en-3-yl chain. The reaction conditions typically involve the use of palladium catalysts and base in an inert atmosphere .
Análisis De Reacciones Químicas
1-Prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the alkyne groups to form alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide, and oxidizing agents like potassium permanganate .
Aplicaciones Científicas De Investigación
1-Prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound can be used in the development of probes for studying biological systems, such as enzyme activity or protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene involves its interaction with molecular targets through its alkyne and benzene groups. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding .
Comparación Con Compuestos Similares
Similar compounds to 1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene include:
1-Prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)but-3-en-3-yl]benzene: Similar structure but with a shorter alkenyl chain.
1-Prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)oct-3-en-3-yl]benzene: Similar structure but with a longer alkenyl chain.
The uniqueness of this compound lies in its specific alkenyl chain length and the presence of multiple prop-2-ynoxy groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
4870-89-7 |
|---|---|
Fórmula molecular |
C24H24O2 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene |
InChI |
InChI=1S/C24H24O2/c1-5-17-25-21-13-9-19(10-14-21)23(7-3)24(8-4)20-11-15-22(16-12-20)26-18-6-2/h1-2,9-16H,7-8,17-18H2,3-4H3/b24-23- |
Clave InChI |
LCTYVHULSYWGNJ-VHXPQNKSSA-N |
SMILES isomérico |
CC/C(=C(\CC)/C1=CC=C(C=C1)OCC#C)/C2=CC=C(C=C2)OCC#C |
SMILES canónico |
CCC(=C(CC)C1=CC=C(C=C1)OCC#C)C2=CC=C(C=C2)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylphenyl)sulfonyl]-5-nitro-2,3-dihydro-1h-isoindole](/img/structure/B14748026.png)
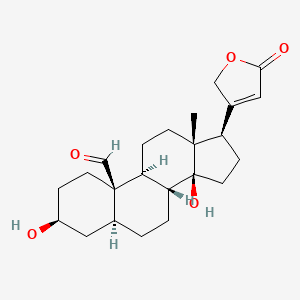
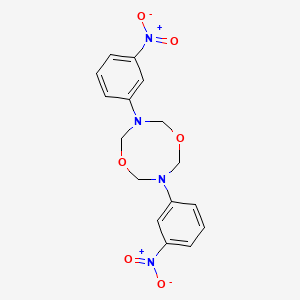
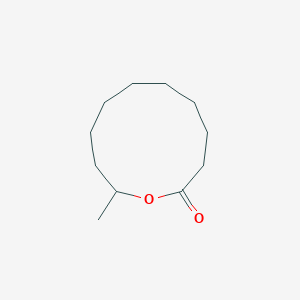
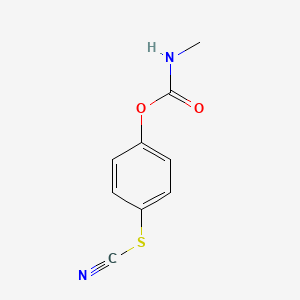
![2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14748047.png)
![1-[(23S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]-3-[(23R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]propan-2-one](/img/structure/B14748050.png)
![2-[(1E,3E,5Z)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B14748052.png)
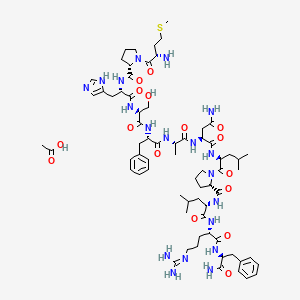
![1,2,7-Triazaspiro[4.4]nonane](/img/structure/B14748064.png)

![1-Phenyl-1,2-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one 5-oxide](/img/structure/B14748076.png)
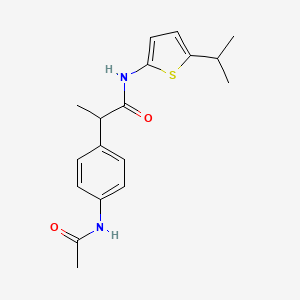
![2,2'-Methylenebis[4-methyl-6-(2-methylbutan-2-yl)phenol]](/img/structure/B14748101.png)
